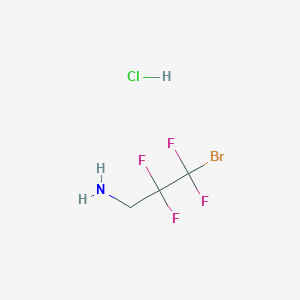

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tetrafluoropropane, which is widely used in the production of refrigerants, solvents, and propellants. The synthesis of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Preparation and Utility of Trihaloethyl Imidates : Trihaloethyl imidates, closely related to the compound , are excellent reagents for the synthesis of amidines under mild conditions. These imidates can react either as the free-base or the hydrochloride salt, showcasing the flexibility of halogenated compounds in organic synthesis (Caron et al., 2010).

Oxidation of Amines : A study on 1-amino-3-haloindazoles highlights the complexity of reactions involving halogenated amines, where oxidation in chloroform solutions results in significant transformations. This indicates the potential for halogenated amines to undergo unexpected reactions that could be harnessed for novel synthetic pathways (Pozharskii et al., 1994).

Catalysis and Functionalization

Amination of Polyhalopyridines : The catalyzed amination of bromo-chloropyridines with palladium-Xantphos complex demonstrates the high selectivity and yield achievable with halogenated substrates. This underscores the utility of such compounds in selective functionalization processes (Ji et al., 2003).

Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins, involving N-bromoamide and a Lewis acid, showcases the broad applicability of halogenated compounds in creating complex molecules with high specificity (Yeung et al., 2006).

Material Science and Engineering

Synthesis of Polyfluorohydroxyacridines : The preparation of tetrafluoroacridines from fluorinated aldehydes and amines suggests a potential application of fluorinated amines in the development of new materials for solid-state emitting systems. This demonstrates the role such compounds can play in advancing materials science (Miozzo et al., 2004).

Environmental and Analytical Chemistry

Formation of N-Bromo-N-Chloro-Amines : The formation of N-bromo-N-chloro-amines in chlorinated saline waters indicates the environmental relevance of halogenated amines. Understanding their formation and reactivity is crucial for assessing the impact of industrial and pharmaceutical compounds on aquatic systems (Haag, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMORTRJOFNPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)